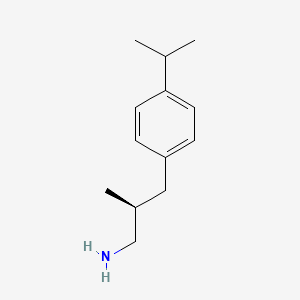

(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGLWCTQYPUCY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)C(C)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine, a compound belonging to the class of substituted amines, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a chiral center and a bulky isopropyl phenyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including:

1. Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties, potentially affecting neurotransmitter systems such as dopamine and norepinephrine. Such effects are significant for understanding its potential use in treating conditions like ADHD or narcolepsy.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

3. Anticancer Potential

Investigations into the anticancer properties of related compounds have revealed that certain structural modifications can enhance cytotoxicity against various cancer cell lines. The presence of specific substituents on the aromatic ring appears to play a crucial role in modulating activity.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight how variations in substituents can significantly impact biological activity. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the compound's potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Electron-donating | Increased activity against cancer cells |

| Electron-withdrawing | Decreased activity in some cases |

| Bulky groups | Enhanced selectivity for specific receptors |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:

Case Study 1: Neuropharmacological Assessment

A study investigated the effects of this compound on dopamine release in rodent models. Results indicated a significant increase in dopamine levels, suggesting potential for use as a stimulant agent.

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that derivatives of this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 3: Anticancer Activity

A series of compounds structurally related to this compound were evaluated for their cytotoxic effects on A549 lung cancer cells. Results showed that certain modifications enhanced cytotoxicity by up to 70% compared to controls.

Comparison with Similar Compounds

Structural analogs of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine vary primarily in phenyl substituents, stereochemistry, and backbone modifications. Below is a detailed comparison based on substituent effects, stereochemistry, and physicochemical properties.

Structural Analogs with Different Aromatic Substituents

Table 1: Comparison of Aromatic Substituent Effects

| Compound Name | Molecular Formula | Substituents on Phenyl | Key Properties |

|---|---|---|---|

| This compound | C₁₃H₂₁N | 4-isopropyl | Bulky, lipophilic; electron-donating |

| (S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine | C₁₁H₁₇NO₂ | 3,4-dimethoxy | Polar due to methoxy groups; electron-donating |

| (2,4-Difluorophenyl)methylamine | C₁₀H₁₃F₂N | 2,4-difluoro | Electron-withdrawing; increased lipophilicity |

| 2-(4-Ethoxyphenyl)prop-2-en-1-amine | C₁₁H₁₅NO | 4-ethoxy | Ethoxy enhances polarity; conjugated double bond increases rigidity |

Key Findings :

- Electron-withdrawing groups (e.g., fluorine) reduce basicity by destabilizing the protonated amine .

- Steric effects : The isopropyl group in the target compound introduces significant steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents like methoxy.

Stereochemical and Backbone Modifications

Table 2: Impact of Stereochemistry and Chain Branching

Key Findings :

- Stereochemistry : The S-configuration at C2 in the target compound may influence chiral recognition in biological systems or asymmetric synthesis.

- Branching vs.

Physicochemical Properties

Table 3: Predicted and Experimental Properties

| Compound Name | Predicted CCS (Ų) [M+H]+ | Solubility Trends |

|---|---|---|

| This compound | ~150 (estimated) | Low (bulky substituent) |

| (2,4-Difluorophenyl)methylamine | 140.7 | Moderate (fluorine enhances lipid solubility) |

| 1-Propan-1-amine (reference) | Not applicable | High (small, linear) |

Key Findings :

- Collision Cross Section (CCS) : The target compound’s larger size (C₁₃ vs. C₁₀) suggests a higher CCS than (2,4-difluorophenyl)methylamine, impacting mass spectrometry profiles .

- Solubility : Bulky substituents (e.g., isopropyl) reduce aqueous solubility, as seen in viscosity studies of similar amines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : Asymmetric synthesis using chiral catalysts or chiral auxiliary-mediated reactions is recommended to control stereochemistry. For example, aziridinium ion intermediates (as demonstrated in stereodivergent syntheses of similar amines) can enforce stereochemical outcomes during ring-opening reactions . Enantiomeric purity can be verified via chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the carbon skeleton and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELX ) resolves absolute stereochemistry for crystalline derivatives.

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC to monitor degradation products. Buffer solutions at pH 1–12 and temperatures ranging from 25°C to 60°C can simulate physiological and storage conditions. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological activity, and what methods validate these differences?

- Methodological Answer : Enantiomers often exhibit distinct receptor binding or metabolic profiles. Use in vitro assays (e.g., radioligand binding for target receptors) paired with chiral separation techniques (e.g., chiral HPLC with amylose-based columns). Comparative studies on enzyme inhibition (e.g., CYP450 isoforms) can reveal metabolic discrepancies .

Q. What strategies resolve contradictions in reaction yield data during scale-up synthesis?

- Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). Reaction monitoring via inline FTIR or PAT (Process Analytical Technology) helps optimize conditions. Contradictions may arise from mass transfer limitations in larger reactors, requiring computational fluid dynamics (CFD) modeling .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) models binding to receptors. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes. Pharmacophore mapping aligns steric/electronic features with known active compounds .

Q. What experimental approaches validate the compound’s role as a chiral building block in complex molecule synthesis?

- Methodological Answer : Use the compound in multi-step syntheses (e.g., peptide coupling, alkylation) and analyze diastereomer ratios via ¹H-NMR or LC-MS. Retain stereochemical integrity by avoiding harsh conditions (e.g., strong acids) that may induce racemization .

Data Analysis & Optimization

Q. How should researchers address discrepancies in crystallographic data refinement for this chiral amine?

- Methodological Answer : In X-ray refinement (using SHELXL ), ensure proper handling of Flack parameter and Hooft statistics to validate absolute configuration. Discrepancies may arise from twinning or poor crystal quality; consider synchrotron radiation for high-resolution data.

Q. What statistical methods are suitable for analyzing dose-response curves in pharmacological studies?

- Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits data to sigmoidal models (Hill equation). Bootstrap resampling quantifies confidence intervals for EC50/IC50 values. Outlier detection (Grubbs’ test) ensures robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.